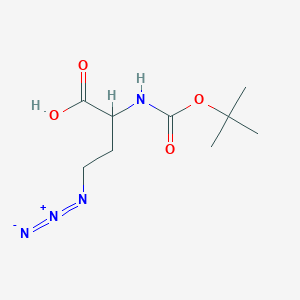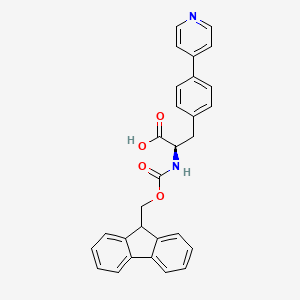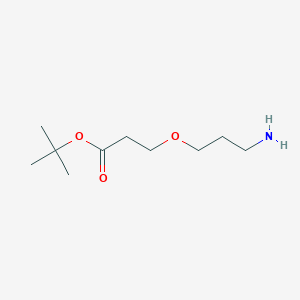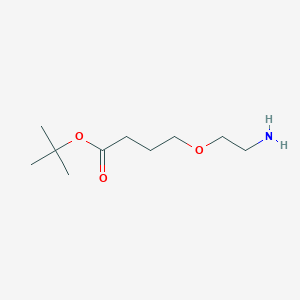
Boc-D-Dab(N3).CHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Dab(N3).CHA, also known as Nα-Boc-Nβ-Azido-D-2,3-diaminopropionic acid cyclohexylammonium salt, is a compound used in various chemical and biological research applications. It is a derivative of diaminobutyric acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and an azido group is attached to the beta position. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Preparation Methods
The synthesis of Boc-D-Dab(N3).CHA involves several steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The azido group is introduced through a nucleophilic substitution reaction, where a suitable azide source, such as sodium azide, reacts with the protected amino acid . The final product is obtained as a cyclohexylammonium salt to enhance its solubility and stability .
Chemical Reactions Analysis
Boc-D-Dab(N3).CHA undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogenation catalysts.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the free amine.
Scientific Research Applications
Boc-D-Dab(N3).CHA is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Boc group protects the amino group during the coupling reactions.
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, where its unique structure can be exploited to design new drug candidates.
Mechanism of Action
The mechanism of action of Boc-D-Dab(N3).CHA primarily involves its reactivity due to the azido and Boc groups. The azido group can undergo cycloaddition reactions, forming stable triazole linkages, which are useful in bioconjugation and drug development . The Boc group provides protection to the amino group, preventing unwanted side reactions during synthesis and allowing for selective deprotection under controlled conditions .
Comparison with Similar Compounds
Boc-D-Dab(N3).CHA can be compared to other similar compounds, such as:
Boc-D-Ala(N3).CHA: This compound has a similar structure but with an alanine backbone instead of diaminobutyric acid.
Boc-D-2-amino-4-azidobutanoic acid CHA salt: Another similar compound with slight variations in the amino acid structure.
These compounds share similar protective groups and reactivity, but their unique backbones provide different properties and applications in research.
Properties
IUPAC Name |
4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h6H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUIGGNXSPZEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[2-(methylamino)ethoxy]acetate](/img/structure/B8233545.png)

amine trihydrochloride](/img/structure/B8233555.png)








![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxy-2-methylphenyl)phenyl]propanoic acid](/img/structure/B8233625.png)
![(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B8233631.png)
